Tcs OX2 29
Overview
Description
The compound Tcs OX2 29, also known as Technetium(VII) dioxotrifluoride (TcO2F3), is a technetium compound that has been synthesized through the reaction of xenon hexafluoride (XeF6) with ditellurium heptoxide (Tc2O7) in an anhydrous hydrogen fluoride (HF) solution. This compound is reported to be yellow in color with a melting point of approximately 200°C and crystallizes in the triclinic system .
Synthesis Analysis
The synthesis of TcO2F3 is achieved by reacting XeF6 with Tc2O7 in a 3:1 molar ratio within an anhydrous HF solution. The process results in the formation of a compound that crystallizes from HF solutions containing an excess of XeF6 .
Molecular Structure Analysis
Technetium(VII) dioxotrifluoride has a triclinic crystal structure with space group P[bar 1]. The unit cell dimensions are a = 7.774 (3) Å, b = 7.797 (1) Å, c = 11.602 (3) Å, with angles α = 89.41 (2)°, β = 88.63 (3)°, γ = 84.32 (2)°, and a calculated density of 3.551 g/cm³. The structure is composed of open chains of fluorine-bridged TcO2F4 units, where the bridge fluorines are trans to the oxygens. The technetium atoms are slightly displaced towards the oxygen atom in the [Fb,Fb,O,O] plane, forming near-undistorted octahedra .
Chemical Reactions Analysis
The paper does not provide explicit details on the chemical reactions of TcO2F3 beyond its synthesis. However, the structure and reactivity of related technetium compounds can be inferred. For instance, ionic technetium complexes such as TcO(2)(PR(3))(3) have been synthesized from the reaction of TcO(4) with phosphine in methanol, indicating that technetium compounds can form complexes with various ligands .
Physical and Chemical Properties Analysis
TcO2F3 has a melting point of 200 ± 1°C and forms a yellow crystalline solid. The Raman spectrum of the polymeric cis-TcO2F4 unit has been assigned under C2v point symmetry, showing weak vibrational coupling in the unit cell. The bond lengths and angles within the structure are: terminal Tc-F, 1.834 (7) Å; bridging Tc---F, 2.080 (5) Å; Tc-O, 1.646 (9) Å; and Tc---F---Tc, 148.8 (3)° .
Scientific Research Applications
Orexin Receptor-Mediated Behaviors
- Ethanol Self-Administration: Tcs OX2 29 reduces ethanol self-administration in rats without affecting their sucrose consumption. This suggests its potential in treating ethanol-use disorders, highlighting the specific role of OX2R in ethanol reinforcement (Brown, Khoo, & Lawrence, 2013).
Neuropharmacology
- Nicotine-Induced Behavior: Tcs OX2 29, administered in the ventral tegmental area (VTA) of rats, can dose-dependently inhibit the development and expression of nicotine-induced place preference. This indicates a role for OX2 receptors in nicotine addiction and suggests potential therapeutic applications (Azizi, Fartootzadeh, Alaei, & Reisi, 2018).
Seizure and Pain Modulation
- Pentylenetetrazol-Induced Seizures: Tcs OX2 29 has been shown to prolong latency and reduce the duration and mortality rate of seizures induced by pentylenetetrazol in sleep-deprived rats. It also reduces hippocampal damage and inhibits cellular proliferation in the dentate gyrus, which implies a protective role in seizure conditions (Likhacheva Ni et al., 2014).
Drug Addiction and Reward System
- Morphine-Induced Place Preference: In rat models, intrahippocampal administration of Tcs OX2 29 affects the acquisition, expression, and extinction of morphine-induced place preference, suggesting its involvement in morphine addiction mechanisms. It indicates that OX2Rs in the hippocampal CA1 region are key to the development of morphine-induced conditioned place preference (Sadeghi, Ezzatpanah, & Haghparast, 2016).
Interaction with Other Neuroreceptor Systems
- Interaction with Cannabinoid Systems: Concurrent administration of Tcs OX2 29 and a cannabinoid CB1 receptor antagonist in the VTA did not affect nicotine-induced conditioning scores. This highlights a complex interplay between the orexinergic and cannabinoid systems in the brain's reward circuitry, relevant to understanding addiction and its treatment (Azizi et al., 2018).
Safety And Hazards
properties
IUPAC Name |
(2S)-1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3,3-dimethyl-2-(pyridin-4-ylmethylamino)butan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O3/c1-23(2,3)21(25-14-16-6-9-24-10-7-16)22(27)26-11-8-17-12-19(28-4)20(29-5)13-18(17)15-26/h6-7,9-10,12-13,21,25H,8,11,14-15H2,1-5H3/t21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COFVZFLCAOUMJT-OAQYLSRUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)N1CCC2=CC(=C(C=C2C1)OC)OC)NCC3=CC=NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)N1CCC2=CC(=C(C=C2C1)OC)OC)NCC3=CC=NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801028419 | |
Record name | (2S)-1-(6,7-Dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)-3,3-dimethyl-2-[(4-pyridinylmethyl)amino]-1-butanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801028419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tcs OX2 29 | |
CAS RN |
372523-75-6 | |
Record name | (2S)-1-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)-3,3-dimethyl-2-[(4-pyridinylmethyl)amino]-1-butanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=372523-75-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2S)-1-(6,7-Dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)-3,3-dimethyl-2-[(4-pyridinylmethyl)amino]-1-butanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801028419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TCS-OX2-29 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KH2US47J8R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.